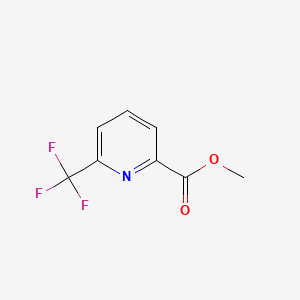
N-Formyl Thyroxine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl Thyroxine-13C6 is the labelled analogue of N-Formyl Thyroxine, which is a derivative of Levothyroxine . It has a molecular formula of C10 [13C]6H11I4NO5 and a molecular weight of 810.84 . It appears as a white solid and is slightly soluble in DMSO .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a core structure of a cyclohexa-1,3,5-trien-1-yl group attached to a 4-hydroxy-3,5-diiodophenyl group . The molecule also contains a formamido group and a propanoic acid group .Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 810.84 . It is slightly soluble in DMSO . More detailed physical and chemical properties are not available in the search results.作用機序
The mechanism of action of N-Formyl Thyroxine-13C6 is likely similar to that of thyroid hormones. Thyroid hormones play a crucial role in the body’s functions, affecting protein synthesis, regulating long bone growth and neural maturation and activity, generating or inhibiting heat, and increasing the sensitivity to catecholamines .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Formyl Thyroxine-13C6 can be achieved by introducing a formyl group to the tyrosine residue of thyroxine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Thyroxine-13C6", "Formic acid", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amino and carboxyl groups of thyroxine-13C6 by reacting it with acetic anhydride and pyridine to form a diacetyl derivative.", "Step 2: Reduction of the diacetyl derivative using sodium borohydride to form a diol intermediate.", "Step 3: Reaction of the diol intermediate with formic acid in the presence of pyridine to form the N-formyl thyroxine-13C6.", "Step 4: Purification of the product by recrystallization from methanol and extraction with chloroform and diethyl ether." ] } | |
CAS番号 |
1346604-89-4 |
分子式 |
C16H11I4NO5 |
分子量 |
810.838 |
IUPAC名 |
(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1/i4+1,5+1,8+1,9+1,10+1,14+1 |
InChIキー |
DNRNTTVIRGKKSQ-GBLPCCAPSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
同義語 |
N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



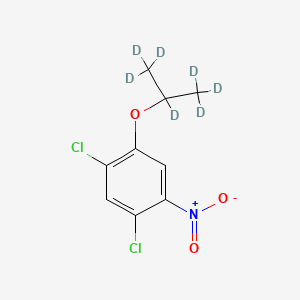

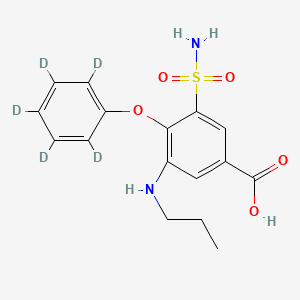
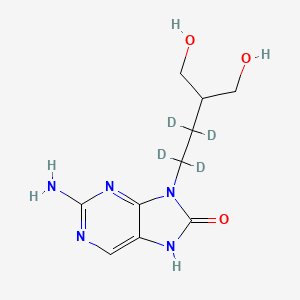
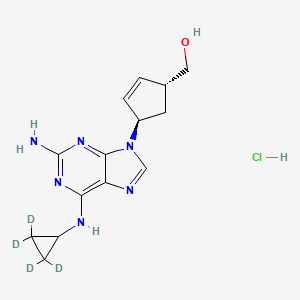
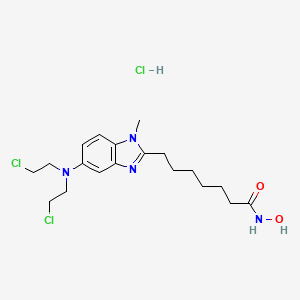
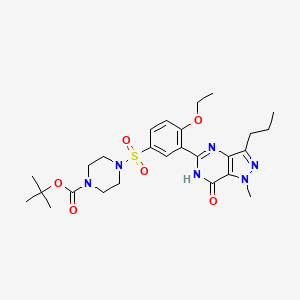
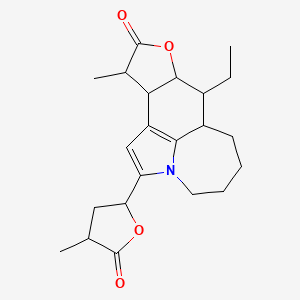
![nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
